molecular formula C21H26BrOP B12890434 (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine

(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine

Cat. No.: B12890434
M. Wt: 405.3 g/mol
InChI Key: XHENBRCDTYNCRS-UHFFFAOYSA-N
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Description

(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine is a chemical compound with the molecular formula C21H26BrOP and a molecular weight of 405.31 g/mol . This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine typically involves the reaction of 4-diisopropylphosphoryl-5-bromo-9,9-dimethylxanthene with tert-butyllithium (t-BuLi) in hexane at -78°C. The mixture is then warmed to 0°C and stirred for an additional 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine involves its role as a ligand, where it coordinates with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine is unique due to its specific substitution pattern and the presence of the diisopropylphosphine group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C21H26BrOP

Molecular Weight

405.3 g/mol

IUPAC Name

(5-bromo-9,9-dimethylxanthen-4-yl)-di(propan-2-yl)phosphane

InChI

InChI=1S/C21H26BrOP/c1-13(2)24(14(3)4)18-12-8-10-16-20(18)23-19-15(21(16,5)6)9-7-11-17(19)22/h7-14H,1-6H3

InChI Key

XHENBRCDTYNCRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3Br)C(C)C

Origin of Product

United States

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